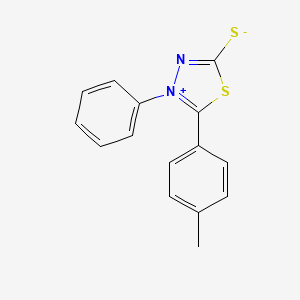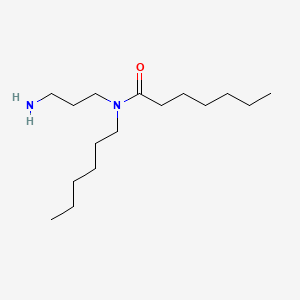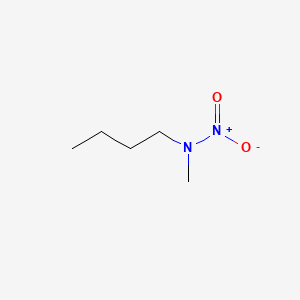![molecular formula C16H9F14NO3 B13796240 Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester CAS No. 55521-08-9](/img/structure/B13796240.png)
Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate is a fluorinated organic compound. The presence of multiple fluorine atoms imparts unique properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate typically involves the reaction of 2,2,3,3,4,4,4-Heptafluoro-1-butanol with an appropriate amine and phenylheptafluorobutyrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials with unique properties.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Mécanisme D'action
The mechanism of action of 4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate involves its interaction with molecular targets through fluorine atoms. These interactions can lead to changes in the physical and chemical properties of the target molecules, affecting their function and activity. The pathways involved may include binding to specific receptors or enzymes, altering their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Shares similar fluorinated structure but differs in functional groups.
2,2,3,3,4,4,4-Heptafluorobutylamine: Another fluorinated compound with an amine group instead of the ester linkage.
Uniqueness
4-[2-[(2,2,3,3,4,4,4-Heptafluoro-1-oxobutyl)amino]ethyl]phenylheptafluorobutyrate is unique due to its combination of fluorinated segments and ester linkage, providing a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and functional versatility .
Propriétés
Numéro CAS |
55521-08-9 |
|---|---|
Formule moléculaire |
C16H9F14NO3 |
Poids moléculaire |
529.22 g/mol |
Nom IUPAC |
[4-[2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)ethyl]phenyl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C16H9F14NO3/c17-11(18,13(21,22)15(25,26)27)9(32)31-6-5-7-1-3-8(4-2-7)34-10(33)12(19,20)14(23,24)16(28,29)30/h1-4H,5-6H2,(H,31,32) |
Clé InChI |
IWESMRLDYXNPDI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCNC(=O)C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



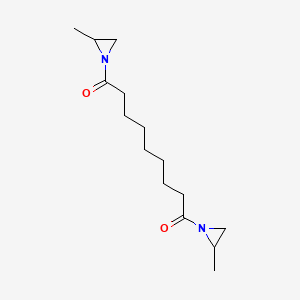



![2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol](/img/structure/B13796189.png)
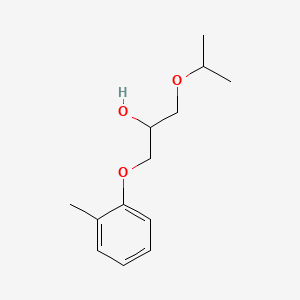
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)



